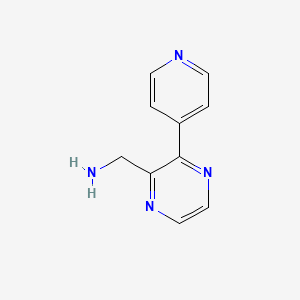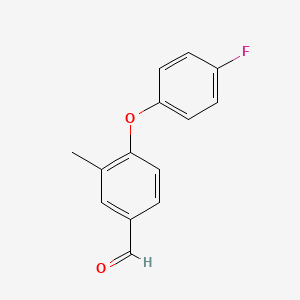
4-(4-Fluorophenoxy)-3-methylbenzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is not explicitly mentioned in the sources I found. However, based on its name, it likely contains a benzaldehyde group, a fluorophenoxy group, and a methyl group423.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” are not explicitly mentioned in the sources I found. However, similar compounds often have specific physical and chemical properties6101112.
Scientific Research Applications
Summary of the Application
The compound “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is used in the synthesis of a novel Rhodanine Derivative, which has shown to induce apoptosis in human colon cancer cells .
Methods of Application
The Rhodanine Derivative is synthesized using “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” and then tested on human colon cancer cells. The apoptosis-inducing effects of the derivative and its underlying mechanism are then studied .
Results or Outcomes
The study showed that the Rhodanine Derivative triggered apoptosis in HT-29 and HCT-116 cells. It induced the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1). The apoptosis was significantly suppressed by pretreatment with z-VAD-fmk (a broad caspase inhibitor) .
2. Application in Photodynamic Therapy
Summary of the Application
The compound “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is used in the synthesis of a new zinc (II) phthalocyanine. This phthalocyanine is then used to prepare graphene oxide (GO)-based composites, which are studied for their photo-physicochemical and sono-photochemical properties .
Methods of Application
The new zinc (II) phthalocyanine is synthesized using “4-(4-Fluorophenoxy)-3-methylbenzaldehyde”. Then, its graphene oxide (GO)-based composites are prepared by noncovalently coating the phthalocyanine on the graphene oxide surface .
Results or Outcomes
The study found that both the phthalocyanine and its composites have very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT). This suggests that they could be promising photosensitizers for both PDT and SPDT .
3. Application in Sono-Photochemical Therapy
Summary of the Application
The compound “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is used in the synthesis of a new zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy. This phthalocyanine is then used to prepare graphene oxide (GO)-based composites, which are studied for their sono-photochemical properties .
Methods of Application
The new zinc (II) phthalocyanine is synthesized using “4-(4-Fluorophenoxy)-3-methylbenzaldehyde”. Then, its graphene oxide (GO)-based composites are prepared by noncovalently coating the phthalocyanine on the graphene oxide surface .
Results or Outcomes
The study found that both the phthalocyanine and its composites have very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT). This suggests that they could be promising photosensitizers for both PDT and SPDT .
4. Application in Biomaterials
Summary of the Application
The compound “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is used in the synthesis of new fluorinated polyphosphazenes with fluorophenoxy-substituted side groups. These polyphosphazenes are applied as coatings on stainless steel and have shown improved antimicrobial effect and hemocompatibility .
Methods of Application
The new fluorinated polyphosphazenes are synthesized using “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” and then applied as coatings on stainless steel .
Results or Outcomes
The study found that the linkage of fluorophenoxy groups to the P-N backbone of polyphosphazenes increased the surface stiffness and significantly reduced Staphylococcus bacterial adhesion and inhibited biofilm formation. It also significantly reduced microbial infection compared to other materials .
5. Application in Sono-Photochemical Therapy
Summary of the Application
The compound “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is used in the synthesis of a new zinc (II) phthalocyanine bearing 3-chloro-4-fluorophenoxy. This phthalocyanine is then used to prepare graphene oxide (GO)-based composites, which are studied for their sono-photochemical properties .
Methods of Application
The new zinc (II) phthalocyanine is synthesized using “4-(4-Fluorophenoxy)-3-methylbenzaldehyde”. Then, its graphene oxide (GO)-based composites are prepared by noncovalently coating the phthalocyanine on the graphene oxide surface .
Results or Outcomes
The study found that both the phthalocyanine and its composites have very high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT). This suggests that they could be promising photosensitizers for both PDT and SPDT .
6. Application in Biomaterials
Summary of the Application
The compound “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” is used in the synthesis of new fluorinated polyphosphazenes with fluorophenoxy-substituted side groups. These polyphosphazenes are applied as coatings on stainless steel and have shown improved antimicrobial effect and hemocompatibility .
Methods of Application
The new fluorinated polyphosphazenes are synthesized using “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” and then applied as coatings on stainless steel .
Results or Outcomes
The study found that the linkage of fluorophenoxy groups to the P-N backbone of polyphosphazenes increased the surface stiffness and significantly reduced Staphylococcus bacterial adhesion and inhibited biofilm formation. It also significantly reduced microbial infection compared to other materials .
Safety And Hazards
The safety and hazards associated with “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” are not specified in the sources I found. However, similar compounds often have specific safety and hazard information1113.
Future Directions
The future directions of research and applications involving “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” are not specified in the sources I found. However, similar compounds often have potential applications in various fields141516.
Please note that this information is based on similar compounds and may not accurately represent “4-(4-Fluorophenoxy)-3-methylbenzaldehyde”. For accurate information, specific studies and analyses on “4-(4-Fluorophenoxy)-3-methylbenzaldehyde” would be necessary.
properties
IUPAC Name |
4-(4-fluorophenoxy)-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10-8-11(9-16)2-7-14(10)17-13-5-3-12(15)4-6-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXKOZFSVGIBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)-3-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



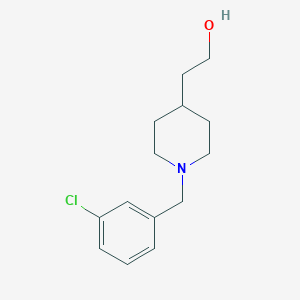
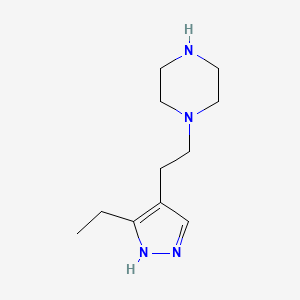
![N-[2-(2-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1489281.png)
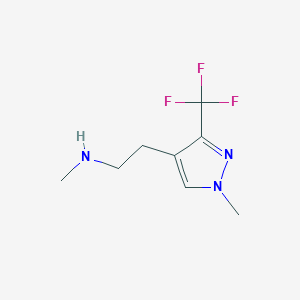
amine](/img/structure/B1489286.png)
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)
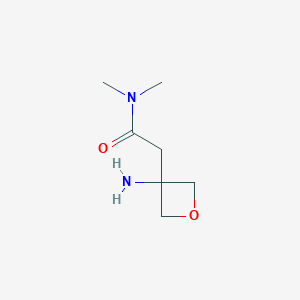
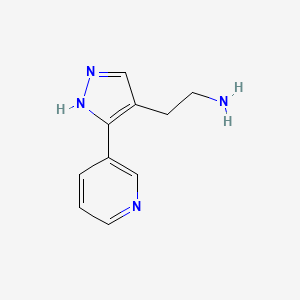
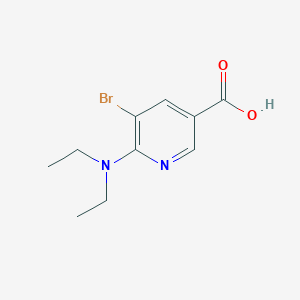
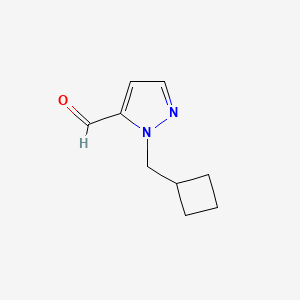
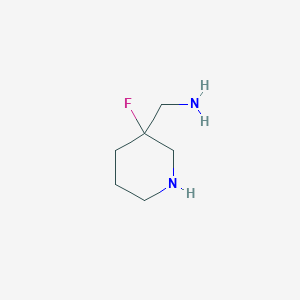
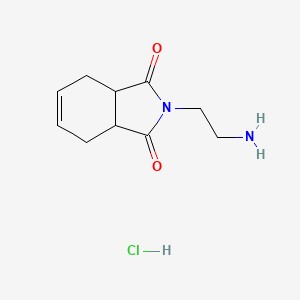
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489296.png)
